Cas no 134-72-5 (2-(Methylamino)-1-phenylpropan-1-ol sulfate)

134-72-5 structure
Nome del prodotto:2-(Methylamino)-1-phenylpropan-1-ol sulfate
2-(Methylamino)-1-phenylpropan-1-ol sulfate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(Methylamino)-1-phenylpropan-1-ol sulfate
- Bis[[R-(R*,S*)]-beta-hydroxy-alpha-methylphenethyl methylammonium] sulphate
- EPHEDRINE SULFATE, USP STANDARD
- Ephedrine l-sulfate
- Ephedrine sulphate
- Isofedrol
- l-Ephedrine sulfate
- UNII-U6X61U5ZEG
- Nci-c55
- 2:1)(salt)
- nci-c55652
- EPHEDRINE SULFATE
- 1-Ephedrine sulfate
- EPHEDRINESULFATE,USP
- (-)-EPHEDRINE SULFATE
- l-ephedrinesulfate
- EPHEDRINE SULFATE 99%
- Pazo Ointment
- DTXCID20565
- NCGC00093901-01
- 1-phenyl-2-methylamino-propanol-1-sulfate
- EPHEDRINE SULFATE [MART.]
- EPHEDRINE SULFATE [WHO-IP]
- Akovaz (TN)
- CAVQBDOACNULDN-KHFUBBAMSA-N
- Expansyl
- (R-(R*,S*))-.ALPHA.-(1-(METHYLAMINO)ETHYL)BENZENEMETHANOL SULFATE (2:1) (SALT) [WHO-IP]
- Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaR)-, sulfate (2:1) (salt)
- Corphedra (TN)
- EPHEDRINE SULFATE (USP MONOGRAPH)
- (-)-Ephedrine hemisulfate
- EMERPHED
- Franol-Plus
- Ephedrine l- sulfate
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (R-(R*,S*))-, SULFATE (2:1) (SALT)
- BronkaidMax
- EPHEDRINE SULFATE [VANDF]
- NS00079168
- EINECS 205-154-4
- EPHEDRINE SULFATE [USP MONOGRAPH]
- 1-Phenyl-2-methylamine-propanol-1-sulfate
- SCHEMBL41262
- Bis((R-(R*,S*))-beta-hydroxy-alpha-methylphenethyl)methylammonium sulphate
- Ephedrine sulfate (2:1) (salt), (-)-
- D04018
- EPHEDRINE SULFATE (MART.)
- (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol sulfate (2:1) (salt)
- 134-72-5
- Emerphed (TN)
- EPHEDRINE SULFATE [ORANGE BOOK]
- EU-0100501
- BDBM50480314
- DTXSID6020565
- Bis((R-(R*,S*))-beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate
- Pazo Suppositories
- Sulfate, Ephedrine
- Ephedrine Sulphate 1.0 mg/ml in Methanol (as free base)
- CCRIS 1351
- EPHEDRINE, SULFATE (2:1) (SALT), (-)-
- (R-(R*,S*))-alpha-(1-(methylamino)ethyl)benzenemethanol sulfate (2:1) (salt)
- Pseudoephedrine Hydrochloride Imp. A (EP); Pseudoephedrine Imp. A (EP); Ephedrine Sulphate; Pseudoephedrine Hydrochloride Imp. A (EP) as Sulphate; Pseudoephedrine Hydrochloride Impurity A as Sulfate; Pseudoephedrine Impurity A as Sulfate
- EPHEDRINE SULFATE [MI]
- AKOS015901652
- (-)-erythro-1-Hydroxy-2-(methylamino)-1-phenylpropane sulfate
- Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaR)-, sulfate (2:1)
- EPHEDRINE SULFATE [WHO-DD]
- Corphedra
- E 3250
- Q27290771
- BENZENEMETHANOL, ALPHA-(1-(METHYLAMINO)ETHYL)-, (R-(R*,S*))-, SULFATE (2:1)
- 134-72-5 (sulfate)
- Ephedrini sulfas
- U6X61U5ZEG
- EC 205-154-4
- (-)-Ephedrine sulfate (2:1) (salt)
- Franol Plus
- (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid
- EPHEDRINE SULFATE (USP-RS)
- Ephedrine sulfate [USP]
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,S*))-, sulfate (2:1) (salt)
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (theta-(theta,S))-, sulfate (2:1) (salt)
- Ephedrine sulfate (USP)
- 1-alpha-(1-(Methylamino)ethyl)benzyl alcohol sulfate
- EPHEDRINI SULFAS [WHO-IP LATIN]
- (1R,2S)-1-Phenyl-2-methylaminopropanol-1 sulfate
- Akovaz
- EPHEDRINE SULFATE [USP-RS]
- CHEMBL1523964
- 205-154-4
-
- MDL: MFCD00066147
- Inchi: InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)
- Chiave InChI: XVPDSDYVNYOVMP-UHFFFAOYSA-N
- Sorrisi: S(O)(O)(=O)=O.CNC(C)C(C1C=CC=CC=1)O
Proprietà calcolate
- Massa esatta: 428.19800
- Massa monoisotopica: 428.19810792g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 148Ų
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Cristalli bianchi
- Punto di fusione: 248-250 ºC
- Stabilità/Periodo di validità: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- PSA: 147.50000
- LogP: 3.86560
- Rotazione specifica: D25 -30 to -32.5° (c = 5)
- Solubilità: dissolvere in acqua
2-(Methylamino)-1-phenylpropan-1-ol sulfate Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- Codice categoria di pericolo: R22
- Istruzioni di sicurezza: S22; S25
-
Identificazione dei materiali pericolosi:
- Livello di pericolo:6.1(b)
- Classe di pericolo:6.1(b)
- Gruppo di imballaggio:III
- PackingGroup:III
- Frasi di rischio:R22
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
2-(Methylamino)-1-phenylpropan-1-ol sulfate Dati doganali
- CODICE SA:2939410020
- Dati doganali:
Codice doganale cinese:
2939410020
2-(Methylamino)-1-phenylpropan-1-ol sulfate Letteratura correlata
-
4. Back matter
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
134-72-5 (2-(Methylamino)-1-phenylpropan-1-ol sulfate) Prodotti correlati
- 7460-12-0(Pseudoephedrine sulfate)
- 2381-75-1(2-(4-Chlorophenoxy)acetohydrazide)
- 1049387-47-4(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 1057670-83-3(2,5-Dichlorobenzenepropanal)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1806478-62-5(2-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-1-one)
- 2228926-51-8(2-(3-chloropyridin-4-yl)cyclopropylmethanamine)
- 2060041-85-0(tert-butyl 8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 1955558-03-8(propyl 4-(fluorosulfonyl)benzoate)
- 1806349-37-0(1-Bromo-1-(4-bromo-3-(difluoromethyl)phenyl)propan-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
